molecular formula C19H21N3 B14169855 2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine CAS No. 923600-04-8

2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine

Cat. No.: B14169855
CAS No.: 923600-04-8
M. Wt: 291.4 g/mol
InChI Key: SHYGJSYYOPGWPB-UHFFFAOYSA-N
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Description

2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine is a complex organic compound that features a quinoxaline moiety, a phenyl group, and a methylated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline moiety, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The resulting quinoxaline is then subjected to alkylation reactions to introduce the phenyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. The quinoxaline moiety can interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine is unique due to its combination of a quinoxaline moiety with a phenyl and methylated amine group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

923600-04-8

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C19H21N3/c1-19(2,15-8-4-3-5-9-15)14-20-12-16-13-21-17-10-6-7-11-18(17)22-16/h3-11,13,20H,12,14H2,1-2H3

InChI Key

SHYGJSYYOPGWPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=NC2=CC=CC=C2N=C1)C3=CC=CC=C3

Origin of Product

United States

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